molecular formula C23H32O6 B154792 Strophanthidin CAS No. 66-28-4

Strophanthidin

Cat. No. B154792
CAS RN: 66-28-4
M. Wt: 404.5 g/mol
InChI Key: ODJLBQGVINUMMR-HZXDTFASSA-N
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Description

Strophanthidin is a very toxic crystalline steroidal gamma-lactone . It is obtained by hydrolysis of strophanthin, cymarin, and various other glycosides . It is a cardiotonic steroid that elevates the activity of Na+/K±ATPase in cardiac myocytes .


Synthesis Analysis

The synthesis of strophanthidin involves the condensation of cymarin (III) and acetobromo-D-glucose (II) and subsequent saponification . The main product of the synthesis is strophanthidin-(3)-β-D-glucoside formed as a result of the transglycosidation of the cymaroside .


Molecular Structure Analysis

Strophanthidin has a chemical formula of C23H32O6 and a molecular weight of 404.49658 g/mol . Its structure is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Strophanthidin upregulates 24 proteins, including Banf1 and LAMN, and downregulates 35 proteins, such as SRSF3 and COL1A5, in A549 cancer cells . The quantitative techniques for determining the described cardiac glycosides are based on the properties of the butenolide ring, the steroid nucleus, and the carbohydrate portion of the molecule .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Oncology .

Summary of the Application

Strophanthidin (SPTD), one of the cardiac glycosides, has been shown to be a potential anticancer agent . It has been used to study its anticancer activity in human breast (MCF-7), lung (A549), and liver cancer (HepG2) cells .

Methods of Application

The molecular mechanism by which SPTD exerts anticancer effects in A549 human lung adenocarcinoma cells was explored by means of mass spectrometry-based quantitative proteomics in combination with bioinformatics analysis .

Results or Outcomes

SPTD promoted the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 cells to activate caspase 3/6/8, in particular caspase 3 . The SPTD-induced DEPs interacted with each other to downregulate the p38 MAPK/ERK signaling, contributing to the SPTD inhibition of the growth of A549 cells .

Application in Pharmacology

Specific Scientific Field

The specific scientific field for this application is Pharmacology .

Summary of the Application

Strophanthidin has been used to study its effect on MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin signaling pathways in human cancers .

Methods of Application

The anticancer activity of a naturally available CG (strophanthidin) in human breast (MCF-7), lung (A549), and liver cancer (HepG2) cells was identified .

Results or Outcomes

Strophanthidin demonstrated a dose-dependent cytotoxic effect in MCF-7, A549, and HepG2 cells . It inhibited the expression of several key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin from MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling .

Safety And Hazards

Strophanthidin is toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing its vapors, mist, dust, or gas, and to ensure adequate ventilation .

Future Directions

Strophanthidin has been shown to be a potential anticancer agent . It has been demonstrated to modulate the expression of various key proteins involved in cell cycle arrest, apoptosis, and autophagic cell death . This suggests that strophanthidin could serve as a promising anticancer agent in the future .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLBQGVINUMMR-HZXDTFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903966
Record name Strophanthidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strophanthidin

CAS RN

66-28-4
Record name Strophanthidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Strophanthidin
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Record name strophanthidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078
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Record name Strophanthidin
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Record name (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
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Record name STROPHANTHIDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,310
Citations
D Reddy, P Ghosh, R Kumavath - Frontiers in oncology, 2020 - frontiersin.org
… strophanthidin can interact with several key proteins from various pathways. Taken together, this study demonstrates the viability of strophanthidin … study, the effect of strophanthidin was …
Number of citations: 38 www.frontiersin.org
SM Kupchan, M Mokotoff, RS Sandhu… - Journal of Medicinal …, 1967 - ACS Publications
A number of new synthetic derivatives of the cardenolide, strophanthidin, have been prepared in an attempt to delineate and compare the structural requirements for activity in three …
Number of citations: 37 pubs.acs.org
LF Fieser, T Goto - Journal of the American Chemical Society, 1960 - ACS Publications
… Jacobs and Collins6 found that a solution of strophanthidin … that whereas conversion of dihydrostrophanthidin (aD +35 … 5% of hydrogen chloride, strophanthidin is converted into an …
Number of citations: 8 pubs.acs.org
WA Jacobs, AM Collins - Journal of Biological Chemistry, 1924 - Elsevier
… of strophanthidin, CzaHZ005, this was presumably formed by the elimination of 1 molecule of water which might be expected from the fact that strophanthidin … formula of strophanthidin, …
Number of citations: 20 www.sciencedirect.com
RD Gilardi, JL Flippen - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
Strophanthidin, C23H3206. ½H20, is the aglycone of the strophanthus group of active cardiac glycosides which have a digitalis-like action on the heart. A partial structure was obtained …
Number of citations: 23 scripts.iucr.org
D von Lewinski, E Bisping, A Elgner… - European journal of …, 2007 - Wiley Online Library
Background Cardiac glycosides are characterized by a narrow therapeutic range with Ca 2+ ‐overload and arrhythmias occurring at higher concentrations. Data on cardiac glycosides …
Number of citations: 9 onlinelibrary.wiley.com
FC Uhle, RC Elderfield - The Journal of Organic Chemistry, 1943 - ACS Publications
… strophanthidin (1), whereas convallatoxin has been more recently shown to be the Z-rhamnoside of strophanthidin (… In thepresent study the synthesis of four strophanthidin glycosides is …
Number of citations: 30 pubs.acs.org
RB Turner, JA Meschino - Journal of the American Chemical …, 1958 - ACS Publications
… Conversion of strophanthidin and of ouabagenin into a common … identical according to all of the usual criteria with that obtained from strophanthidin via VIII. Since the structure and …
Number of citations: 13 pubs.acs.org
F ABE, Y MORI, T YAMAUCHI, Y SAIKI - … and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
… basikurumon HARA, along with free strophanthidin and the common glycosides in Apocynum species, cymarin and k-strophanthidin-. ƒÀ Strophanthidin glucoside was also obtained. …
Number of citations: 14 www.jstage.jst.go.jp
WA Jacobs, EL Gustus - Journal of Biological Chemistry, 1927 - Elsevier
In the present and immediately following communications on strophanthidin, the more recent developments in the study of its structure and the relation to this substance of a number of …
Number of citations: 12 www.sciencedirect.com

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